molecular formula C13H15FN2O2 B2841277 Ethyl 2-amino-3-(6-fluoro-1H-indol-3-YL)propanoate CAS No. 1280290-04-1

Ethyl 2-amino-3-(6-fluoro-1H-indol-3-YL)propanoate

Cat. No.: B2841277
CAS No.: 1280290-04-1
M. Wt: 250.273
InChI Key: RAFFVWBYBSGEKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-3-(6-fluoro-1H-indol-3-YL)propanoate is a compound that contains an indole nucleus . Indole is a significant heterocyclic system in natural products and drugs . It is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . Indole is aromatic in nature, similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that Ethyl 2-amino-3-(6-fluoro-1H-indol-3-YL)propanoate, as an indole derivative, could also have potential for future research and therapeutic applications.

Properties

IUPAC Name

ethyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c1-2-18-13(17)11(15)5-8-7-16-12-6-9(14)3-4-10(8)12/h3-4,6-7,11,16H,2,5,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFFVWBYBSGEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=CC(=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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